N-Methyl-(S)-2-piperidinecarboxamide HCl
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Overview
Description
N-Methyl-(S)-2-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride typically involves the N-methylation of (S)-2-piperidinecarboxamide. One common method is the reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This process involves the sequential hydrogenation and methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde .
Industrial Production Methods
Industrial production of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride can be achieved through solvent-free ball milling conditions. This method involves the N-methylation of secondary amines under mechanochemical conditions using a vibrational ball mill. The process is rapid, efficient, and environmentally friendly, producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-(S)-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like nickel or rhodium.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-(S)-2-piperidinecarboxamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom.
Piperazine: A six-membered heterocyclic amine with two nitrogen atoms.
Uniqueness
N-Methyl-(S)-2-piperidinecarboxamide hydrochloride is unique due to its specific N-methylation and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its specific stereochemistry (S-configuration) also contributes to its uniqueness and potential biological activity .
Properties
IUPAC Name |
(2S)-N-methylpiperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLDMRWNXZMTI-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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